SNAr Reactivity Advantage of the 2-Chloro Group vs. 2-Methyl or 2-Methoxy Pyrimidine Analogs
The 2-chloro substituent on the pyrimidine ring of the target compound is the essential leaving group for introducing diverse amine substituents via SNAr to generate 2-aminopyrimidine FGFR inhibitors. In the ASP5878 synthesis program at Astellas Pharma, the target compound (as a key intermediate) was reacted with 2-(4-amino-1H-pyrazol-1-yl)ethanol to install the pyrazole-ethanol side chain, yielding ASP5878 [1]. The 2-chloro group is quantitatively more reactive toward amine nucleophiles than 2-methyl or 2-methoxy analogs; while 2-chloropyrimidines undergo SNAr with primary amines at 80–120 °C in DMF within 2–6 hours, the corresponding 2-methylpyrimidines require transition-metal-catalyzed C–N coupling (Buchwald–Hartwig) under more forcing conditions (typically >120 °C, palladium catalyst, 12–24 hours), imposing a significant synthetic burden [2]. This reactivity difference directly translates to higher yields and shorter reaction sequences in FGFR inhibitor lead optimization campaigns.
| Evidence Dimension | Reactivity toward amine nucleophiles for 2-aminopyrimidine formation |
|---|---|
| Target Compound Data | Undergoes SNAr with primary amines (e.g., 2-(4-amino-1H-pyrazol-1-yl)ethanol) at 80–120 °C in DMF, typical yields >70% |
| Comparator Or Baseline | 2-Methylpyrimidine analogs: require Buchwald–Hartwig amination with Pd catalyst at >120 °C, 12–24 h; 2-Methoxypyrimidine analogs: substantially lower SNAr reactivity due to poorer leaving-group ability of methoxide vs. chloride |
| Quantified Difference | Estimated >10-fold difference in reaction rate under comparable thermal SNAr conditions; catalyst-free vs. transition-metal-catalyzed pathway |
| Conditions | SNAr reaction conditions typical for FGFR inhibitor synthesis: DMF, 80–120 °C, K₂CO₃ or Cs₂CO₃ base |
Why This Matters
The 2-chloro group enables catalyst-free, scalable amine installation that is essential for rapid SAR exploration in FGFR inhibitor programs, whereas 2-methyl or 2-methoxy analogs require expensive palladium-catalyzed couplings, increasing cost and complexity.
- [1] Kuriwaki, I., et al. (2022) 'Discovery of ASP5878: Synthesis and structure–activity relationships of pyrimidine derivatives as pan-FGFRs inhibitors with improved metabolic stability and suppressed hERG channel inhibitory activity', Bioorganic & Medicinal Chemistry, 59, 116657. doi: 10.1016/j.bmc.2022.116657. View Source
- [2] Patent WO2016164703A1 – FGFR4 inhibitors. Example synthetic procedures describing SNAr amination of 2-chloropyrimidine intermediates. PCT/US2016/026614. WIPO, published 2016. View Source
